molecular formula C7H9BrN2O B13677803 3-Bromo-1-(3-tetrahydrofuryl)-1H-pyrazole

3-Bromo-1-(3-tetrahydrofuryl)-1H-pyrazole

Cat. No.: B13677803
M. Wt: 217.06 g/mol
InChI Key: IFIXXWYBFBGPKB-UHFFFAOYSA-N
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Description

3-Bromo-1-(3-tetrahydrofuryl)-1H-pyrazole is a heterocyclic compound that features a bromine atom, a tetrahydrofuran ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(3-tetrahydrofuryl)-1H-pyrazole typically involves the bromination of a precursor compound containing a tetrahydrofuran ring and a pyrazole ring. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the desired position on the molecule.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale reactors to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-(3-tetrahydrofuryl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The tetrahydrofuran ring can be oxidized to form different oxygen-containing functional groups.

    Reduction Reactions: The pyrazole ring can undergo reduction to form dihydropyrazole derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Products include azido derivatives or thiocyanate derivatives.

    Oxidation Reactions: Products include lactones or carboxylic acids.

    Reduction Reactions: Products include dihydropyrazole derivatives.

Scientific Research Applications

3-Bromo-1-(3-tetrahydrofuryl)-1H-pyrazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(3-tetrahydrofuryl)-1H-pyrazole is largely dependent on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The bromine atom and the heterocyclic rings play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • 3-Bromo-1-(2-tetrahydrofuryl)-1H-pyrazole
  • 3-Bromo-1-(4-tetrahydrofuryl)-1H-pyrazole
  • 3-Chloro-1-(3-tetrahydrofuryl)-1H-pyrazole

Comparison: 3-Bromo-1-(3-tetrahydrofuryl)-1H-pyrazole is unique due to the specific positioning of the bromine atom and the tetrahydrofuran ring. This structural arrangement can influence its reactivity and interaction with other molecules, making it distinct from its analogs. For example, the position of the bromine atom can affect the compound’s ability to undergo substitution reactions, while the tetrahydrofuran ring can impact its solubility and stability.

Properties

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

3-bromo-1-(oxolan-3-yl)pyrazole

InChI

InChI=1S/C7H9BrN2O/c8-7-1-3-10(9-7)6-2-4-11-5-6/h1,3,6H,2,4-5H2

InChI Key

IFIXXWYBFBGPKB-UHFFFAOYSA-N

Canonical SMILES

C1COCC1N2C=CC(=N2)Br

Origin of Product

United States

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